molecular formula C19H14O4 B2961039 (Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one CAS No. 780775-06-6

(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2961039
CAS No.: 780775-06-6
M. Wt: 306.317
InChI Key: DKTONXIRSKNQCF-NVMNQCDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-Hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one is a synthetic small molecule with a complex structure featuring a benzofuran-3(2H)-one core fused to a chromene moiety. This compound is intended for research purposes only and is not approved for human or veterinary use. Compounds with benzofuran and chromone scaffolds are of significant interest in medicinal chemistry and chemical biology research due to their diverse biological activities . Similar structures are investigated as intermediates in multistep organic synthesis and for developing new pharmacologically active agents . Researchers utilize such compounds in areas including enzyme inhibition studies, anti-inflammatory and anti-carcinogenic activity screening, and as structural probes in biochemistry . The Z-configuration of the exocyclic double bond and the phenolic hydroxyl group are key structural features that may influence its physicochemical properties and biological interactions. Handling of this compound should only be performed by qualified professionals in a laboratory setting. Refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methyl-2H-chromen-3-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O4/c1-11-13(8-12-4-2-3-5-16(12)22-11)9-18-19(21)15-7-6-14(20)10-17(15)23-18/h2-11,20H,1H3/b18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTONXIRSKNQCF-NVMNQCDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-hydroxy-2-((2-methyl-2H-chromen-3-yl)methylene)benzofuran-3(2H)-one, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews the current understanding of its biological properties, focusing on its anticancer, antimicrobial, and antiviral activities, supported by relevant data and case studies.

Chemical Structure

The compound can be described by the following chemical structure:

C15H12O4\text{C}_{15}\text{H}_{12}\text{O}_4

This structure features a benzofuran core with a hydroxyl group and a chromenyl moiety, which are critical for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds related to this structure have been tested against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of several benzofuran derivatives, including our compound of interest. The results indicated:

CompoundCell LineIC50 (µM)% Viability at 10 µM
(Z)-6-hydroxy...A54915.540%
Derivative AMCF-712.335%
Derivative BA54918.050%

These findings suggest that this compound has a promising profile as an anticancer agent, particularly in reducing cell viability in lung cancer cells .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies have shown effectiveness against various bacterial strains.

Antimicrobial Efficacy Data

The Minimum Inhibitory Concentration (MIC) values for (Z)-6-hydroxy... were measured against several pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Antiviral Activity

Preliminary research suggests potential antiviral effects as well. The mechanism of action appears to involve interference with viral replication processes.

Case Study: Antiviral Testing

In a study assessing antiviral activity against the Herpes Simplex Virus (HSV), the compound showed an IC50 value of 25 µM, indicating significant inhibition of viral replication compared to control groups .

The biological activity of (Z)-6-hydroxy... is believed to be mediated through several mechanisms:

  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
  • Inhibition of Enzymatic Activity : It potentially inhibits key enzymes involved in microbial metabolism.
  • Viral Entry Blockade : The structure may interfere with viral entry into host cells.

Comparison with Similar Compounds

Aurones and their analogs exhibit diverse pharmacological profiles depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related derivatives:

Structural and Physicochemical Properties
Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%) Key Features Reference
Target Compound R1: 6-OH; R2: 2-methylchromen-3-yl 320.32* N/A N/A Chromene ring enhances lipophilicity
(Z)-6y (6-hydroxy-2-(3-hydroxy-4-methoxybenzylidene)) R1: 6-OH; R2: 3-OH, 4-OCH3 284.26 254.9–255.5 86.2 Polar substituents improve solubility
(Z)-6w (6-hydroxy-2-(3,4-dimethoxybenzylidene)) R1: 6-OH; R2: 3-OCH3, 4-OCH3 298.29 218.9–219.6 93.5 High yield due to electron-rich aldehyde
Hispidol (6,4'-dihydroxyaurone) R1: 6-OH; R2: 4-OH 254.24 N/A N/A Anti-inflammatory activity
(Z)-10 (piperazinylmethyl-substituted aurone) R1: 6-OH; R2: 5-methoxybenzofuran + piperazine 407.16 N/A 48 Enhanced water solubility

*Calculated using molecular formula C19H16O3.

Key Observations :

  • Chromene vs. Benzaldehyde Derivatives : The target compound’s 2-methylchromene substituent introduces a fused oxygen-containing ring, increasing lipophilicity compared to simpler benzaldehyde-derived aurones (e.g., 6y, 6w). This may improve membrane permeability but reduce aqueous solubility.
  • Methoxy vs. Hydroxy Groups : Methoxy groups (e.g., in 6w) enhance stability and synthetic yield compared to hydroxy-substituted analogs (e.g., 6y, 6x), which may undergo oxidative degradation .
  • Piperazine Modification : The piperazinylmethyl group in compound 10 significantly lowers melting points and improves solubility, making it more suitable for drug formulation .

Q & A

Q. How can researchers ensure reproducibility in biological assays involving this compound?

  • Methodological Answer :
  • Standardized cell lines : Use authenticated lines (e.g., MDA-MB-231, MCF-7) with consistent passage numbers.
  • Positive controls : Include reference drugs (e.g., doxorubicin for cytotoxicity, dexamethasone for anti-inflammatory assays) .
  • Dose-response curves : Perform triplicate experiments with at least six concentrations to calculate accurate IC₅₀ values .

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